Dicofol
Overview
Description
Dicofol is an organochlorine pesticide primarily used as a miticide. It is chemically related to dichlorodiphenyltrichloroethane (DDT) and is effective against a variety of mite species. This compound is known for its use in agriculture, particularly on crops such as cotton and citrus. its production and use have been banned internationally under the Stockholm Convention due to environmental and health concerns .
Mechanism of Action
Target of Action
Dicofol primarily targets the Androgen Receptor (AR) , a member of the steroid hormone receptor family . AR plays a crucial role in the physiology and pathology of diverse tissues . This compound can interact with these nuclear receptors and affect their normal function .
Mode of Action
It is known that in mammals, this compound causes hyperstimulation of nerve transmission along nerve axons . It disrupts ion channels in neurons, leading to an accumulation of sodium and inappropriate stimulation of the poisoned animal .
Biochemical Pathways
This compound disrupts ion channels in neurons, which results in an accumulation of too much sodium and inappropriate stimulation of the poisoned animal . Dichlorobenzophenone, a crucial this compound breakdown product created in the environment and animal tissues, is a strong anti-androgen . This suggests that this compound may interfere with the normal functioning of the endocrine system .
Pharmacokinetics
This compound is exceptionally lipid-soluble and readily absorbed through the skin and across mucosal membranes . Once absorbed, this compound accumulates in fatty tissues and spreads quickly to the liver, kidney, and brain . The half-life within the body is typically extended and quantifiable in terms of months or even years .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of ion channels in neurons, leading to an accumulation of sodium and inappropriate stimulation of the poisoned animal . It also interferes with the normal functioning of the Androgen Receptor (AR), affecting the normal function of the endocrine system .
Action Environment
This compound is an organochlorine insecticide that is chemically related to DDT . Despite being prohibited in many parts of the world, it still exists in the environment . Environmental factors such as wind during application and erosion of contaminated soil particles can exacerbate this compound pollution . The degradation product of this compound is persistent in the environment for a long time .
Biochemical Analysis
Biochemical Properties
Dicofol interacts with various biomolecules, primarily enzymes and proteins, within biochemical reactions. It is synthesized from technical DDT through a pathway including chlorination to form an intermediate, followed by hydrolysis to form this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can cause hyperstimulation of nerve transmission along nerve axons in mammals, which is thought to be related to the inhibition of certain enzymes in the central nervous system . This compound also affects liver function, causing increased liver weight and enzyme induction in laboratory animals .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules and changes in gene expression. This compound can efficiently bind to the Androgen Receptor (AR), a process mainly driven by lipophilic interactions and hydrogen bonding . This interaction with AR is believed to contribute to this compound’s endocrine-disrupting effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is moderately persistent in soils but does not normally persist in water . This compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic exposure to this compound resulted in body weight reduction, decreased feed intake, and increased liver weight in experimental animals . High doses of this compound have been associated with toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from DDT, undergoing chlorination and hydrolysis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Due to its lipophilic nature, it can be absorbed by sediments when released into open waters and can accumulate in body fat . It is also predicted to be persistent and bioaccumulative .
Subcellular Localization
Given its lipophilic nature and ability to accumulate in body fat, it is likely that this compound localizes to lipid-rich areas within cells
Preparation Methods
Dicofol is synthesized from technical dichlorodiphenyltrichloroethane (DDT). The synthetic route involves the chlorination of DDT to form an intermediate compound, 1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane (α-Cl-DDT), which is then hydrolyzed to produce this compound . The reaction conditions typically involve the use of concentrated sulfuric acid to remove lipids and separate this compound from its by-products .
Chemical Reactions Analysis
Dicofol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dichlorobenzophenone, a significant breakdown product.
Reduction: Under certain conditions, this compound can be reduced, although this is less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include sulfuric acid for oxidation and various organic solvents for substitution reactions. The major products formed from these reactions include dichlorobenzophenone and other chlorinated by-products .
Scientific Research Applications
Dicofol has been widely studied for its environmental impact and its role as an endocrine disruptor. In chemistry, it is used as a reference compound for studying organochlorine pesticides. In biology and medicine, research has focused on its toxicological effects, particularly its impact on the nervous system and its potential to cause endocrine disruption . Industrially, this compound has been used to control mite populations in agriculture, although its use has significantly declined due to regulatory restrictions .
Comparison with Similar Compounds
Dicofol is structurally similar to dichlorodiphenyltrichloroethane (DDT), differing by the presence of a hydroxyl group on the carbon atom where DDT has a hydrogen atom . Other similar compounds include:
Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT.
Dichlorodiphenyldichloroethane (DDD): Another breakdown product of DDT.
Dichlorobenzophenone: A significant breakdown product of this compound.
This compound’s uniqueness lies in its specific use as a miticide and its distinct mechanism of action compared to other organochlorine pesticides .
Properties
IUPAC Name |
2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAMTSKGCBMZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5O, Array | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DICOFOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020450 | |
Record name | Dicofol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicofol or kelthane is a white crystalline, wettable powder dissolved in a liquid carrier, (water). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption, and/or ingestion. It is used as a pesticide., Colorless solid; [ICSC] Colorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dicofol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4796 | |
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Record name | DICOFOL | |
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Boiling Point |
437 °F at 760 mmHg (NTP, 1992), 180 °C at 0.1 mm Hg | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DICOFOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |
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Flash Point |
75 °F (USCG, 1999), 193 °C, 193 °C, 379 °F (open cup), 120 °F (closed cup), 193 °C o.c. | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dicofol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4796 | |
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Record name | DICOFOL | |
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Record name | DICOFOL | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), 400 g/L in acetone, ethyl acetate and toluene at 25 °C. 36 g/L in methanol at 25 °C. 30 g/L in hexane and isopropanol at 25 °C, In water, 1.2 mg/L at 24 °C (99% purity), In water, 0.8 mg/L at 25 °C, Solubility in water: none | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DICOFOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |
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Record name | DICOFOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
greater than 1.1 at 68 °F <0.9 at 20 °C (liquid) (USCG, 1999), Specific gravity: 1.130 at 20 °C, 1.13 g/cm³ | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
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Record name | DICOFOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICOFOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.0000004 [mmHg], 3.98X10-7 mm Hg at 25 °C (technical) | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dicofol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4796 | |
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Record name | DICOFOL | |
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Mechanism of Action |
Despite nearly 4 decades of research on organochlorines, & especially DDT, the biochemical basis of their toxic action is not yet unequivocally established. ... /it has been/ reported that ... dicofol ... inhibited the ATPase associated with oxidative phosphorylation & cation transport in plasma membranes., /Dicofol/ produces stimulation of axonal transmission of nervous signals, believed to be related to inhibition of ATPases in the central nervous system (CNS). The signs of toxicity are consistent with CNS depression. | |
Record name | DICOFOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Dicofol products contain a number of DDT analogs as manufacturing impurities /which/ include: o,p'- and p,p'-isomers of DDT, DDE, DDD and a substance called extra-chlorine DDT (Cl-DDT)., The content of 1,1-dichloro-2,2-bis(para-chlorophenyl)ethylene (DDE) found in dicofol formulations was calculated to be 1-2%. ... the major impurity was 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane. Up to 18 impurities were reported to be components of various samples of technical dicofol. | |
Record name | DICOFOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |
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Color/Form |
Colorless solid, Crystals from petroleum ether | |
CAS No. |
115-32-2 | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
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Record name | Dicofol | |
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Record name | Dicofol [BSI:ISO] | |
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Record name | Dicofol | |
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Record name | Dicofol | |
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Record name | DICOFOL | |
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Record name | DICOFOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
173.3 to 175.1 °F (NTP, 1992), 77.5 °C, 77-78 °C | |
Record name | DICOFOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICOFOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Dicofol is an organochlorine acaricide that primarily targets mites. []
ANone: this compound acts as a contact acaricide, meaning it exerts its toxic effect upon direct contact with the mite. [] While its precise mode of action is not fully understood, research suggests it disrupts nerve function in mites, leading to paralysis and death. []
ANone: this compound has the molecular formula C14H9Cl5O3 and a molecular weight of 370.47 g/mol.
ANone: Yes, various analytical methods are employed to characterize and quantify this compound. Gas Chromatography coupled with Electron Capture Detector (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques. [, , ]
ANone: this compound is known for its persistence in the environment. It degrades slowly in soil and water, contributing to its bioaccumulation potential. [, ] Its stability is influenced by factors like temperature, pH, and the presence of microorganisms. [, ]
ANone: Based on the provided research papers, there is no indication of this compound having catalytic properties or being used in catalytic applications. Its primary use is as an acaricide.
ANone: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been used to understand the fragmentation mechanism of this compound during electrospray ionization mass spectrometry (ESI-MS). []
ANone: Studies on this compound analogs have shown that even slight changes in its chemical structure can significantly alter its acaricidal activity. [] For example, dechlorothis compound (DCD), a photodegradation product of this compound, exhibits reduced toxicity to mites. []
ANone: The formulation of this compound significantly affects its efficacy against target pests. Research has demonstrated differences in the rate of decay in biological activity and the ability to control mites among different this compound formulations, like emulsifiable concentrates (EC) and wettable powders (WP). [, ]
ANone: this compound exhibits properties characteristic of POPs, including persistence in the environment, bioaccumulation potential, and potential for long-range transport. [, ] Its structural similarity to DDT, a known POP, further raises concerns. [, ]
ANone: this compound undergoes metabolic transformations in animals, primarily in the liver. Studies using radiolabeled this compound have shown its conversion to metabolites like dichlorobenzophenone and dichlorobenzhydrol. [] The specific metabolic pathways and enzymes involved may vary between species.
ANone: Both laboratory and field studies are conducted to assess the effectiveness of this compound against mites. Laboratory bioassays using leaf discs or Petri dishes are common methods for determining the susceptibility of mite populations to this compound. [, ] Field trials on crops like citrus and cotton evaluate the actual performance of this compound under real-world conditions. [, , , ]
ANone: Yes, resistance to this compound has emerged as a significant challenge in various mite species. [, , ] This resistance often develops after repeated or prolonged exposure to the acaricide. [, ]
ANone: Yes, cross-resistance to other organochlorine acaricides, such as bromopropylate and chlorobenzilate, has been documented in this compound-resistant mite populations. [] This cross-resistance poses challenges in managing resistant mite populations and necessitates the development of alternative control strategies.
ANone: this compound is toxic to aquatic organisms and can disrupt endocrine systems in animals. [, , ] Its structural similarity to DDT raises concerns about potential long-term effects, such as carcinogenicity and reproductive toxicity. [, ]
ANone: While specific biomarkers for this compound exposure are limited, researchers often monitor the activity of detoxifying enzymes, such as esterases, glutathione-S-transferases, and cytochrome P450 monooxygenases, in mite populations. Elevated levels of these enzymes can indicate exposure to acaricides like this compound. []
ANone: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is frequently employed to detect and quantify this compound residues in various matrices, including food products, environmental samples, and biological tissues. [, , ]
ANone: this compound's persistence in soil and water raises concerns about its environmental impact. It can bioaccumulate in organisms, potentially reaching harmful levels in higher trophic levels. [, ] Its degradation products, such as DCBP, can also have ecotoxicological effects. [, ]
ANone: Yes, certain microorganisms have shown the ability to degrade this compound. [, ] Studies have identified bacterial strains, particularly Pseudomonas species, isolated from soil and water environments, that can utilize this compound as a carbon source and promote its degradation. [, ]
ANone: While the provided research doesn't offer detailed data on this compound's dissolution and solubility, it's understood that its formulation significantly impacts these properties. For instance, EC formulations enhance its solubility and dispersion in water, influencing its efficacy and environmental fate. []
ANone: Validation of analytical methods for this compound entails rigorous assessments of accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). These parameters ensure the reliability and robustness of the method in accurately determining this compound levels in various matrices. [, ]
ANone: Stringent quality control measures are implemented throughout the manufacturing and distribution of this compound. These include monitoring the purity of raw materials, controlling production parameters, and conducting quality checks on the final product. These measures ensure that this compound meets specified standards for efficacy and safety.
ANone: The research papers provided do not delve into the immunogenic potential of this compound. Further investigation is needed to ascertain its impact on the immune system.
ANone: The provided research doesn't explore this compound's interactions with drug transporters. Further studies are required to understand if such interactions occur and their potential implications.
ANone: this compound exhibits poor biodegradability, contributing to its persistence in the environment. [] While it is designed to target mites, its potential for bioaccumulation and toxicity to other organisms raises concerns about its biocompatibility in a broader ecological context.
ANone: Yes, research is actively exploring alternatives to this compound due to resistance issues and environmental concerns. Promising alternatives include newer acaricides with different modes of action, biological control agents, and integrated pest management strategies. [, ]
ANone: Proper waste management is crucial for mitigating the risks associated with this compound. This includes collecting and treating wastewater from agricultural applications, exploring options for safe disposal of contaminated materials, and promoting the use of alternative pest control methods that minimize environmental impact. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.